molecular formula C24H23FN2O4 B12212925 N-(2-(5-fluoro-1H-indol-3-yl)ethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

N-(2-(5-fluoro-1H-indol-3-yl)ethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

Cat. No.: B12212925
M. Wt: 422.4 g/mol
InChI Key: FWSFJCQOLDVKES-UHFFFAOYSA-N
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Description

N-(2-(5-fluoro-1H-indol-3-yl)ethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is a synthetic organic compound that combines structural elements of indole and chromenone. These types of compounds are often explored for their potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-fluoro-1H-indol-3-yl)ethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide typically involves multi-step organic reactions:

    Indole Derivative Preparation: The indole derivative can be synthesized by introducing a fluoro group at the 5-position of indole through electrophilic substitution.

    Chromenone Derivative Preparation: The chromenone derivative can be synthesized by methoxylation and methylation of the chromenone core.

    Coupling Reaction: The indole and chromenone derivatives are coupled through a propanamide linker using amide bond formation reactions, often facilitated by coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-fluoro-1H-indol-3-yl)ethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide can undergo various chemical reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or chromenone moieties.

    Reduction: Reduction reactions can target the carbonyl groups in the chromenone structure.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the fluoro-indole or methoxy-chromenone sites.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, H₂O₂

    Reducing Agents: NaBH₄, LiAlH₄

    Substitution Reagents: Halogens, nucleophiles like amines or thiols

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for therapeutic properties, including anti-inflammatory and anticancer effects.

    Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(2-(5-fluoro-1H-indol-3-yl)ethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide involves interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways: Modulation of signaling pathways, inhibition of enzyme activity, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(5-fluoro-1H-indol-3-yl)ethyl)-3-(4-methyl-2-oxo-2H-chromen-6-yl)propanamide: Lacks the methoxy group.

    N-(2-(5-chloro-1H-indol-3-yl)ethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide: Contains a chloro instead of a fluoro group.

Uniqueness

N-(2-(5-fluoro-1H-indol-3-yl)ethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is unique due to the specific combination of fluoro-indole and methoxy-chromenone structures, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C24H23FN2O4

Molecular Weight

422.4 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide

InChI

InChI=1S/C24H23FN2O4/c1-14-9-24(29)31-22-12-21(30-2)15(10-18(14)22)3-6-23(28)26-8-7-16-13-27-20-5-4-17(25)11-19(16)20/h4-5,9-13,27H,3,6-8H2,1-2H3,(H,26,28)

InChI Key

FWSFJCQOLDVKES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

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